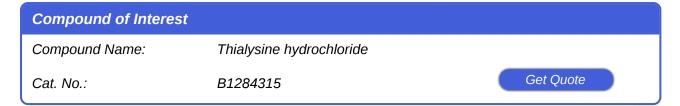


Thialysine hydrochloride structure and chemical properties.

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Thialysine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thialysine, also known as S-(2-aminoethyl)-L-cysteine, is a structural analog of the essential amino acid L-lysine, where the ε-methylene group is replaced by a sulfur atom. This substitution confers unique chemical and biological properties, making it a valuable tool in biochemical research and a potential candidate for therapeutic development. This technical guide provides a detailed overview of the structure, chemical properties, and biological activities of its hydrochloride salt, **Thialysine hydrochloride**. It includes a summary of its physicochemical characteristics, detailed experimental protocols for its synthesis and analysis of its cytotoxic effects, and a depiction of its known mechanism of action in inducing apoptosis in cancer cells.

Chemical Structure and Properties

Thialysine hydrochloride is the hydrochloride salt of S-(2-aminoethyl)-L-cysteine. Its structure is characterized by a cysteine backbone with an aminoethyl group attached to the sulfur atom.

Figure 1: Chemical structure of Thialysine Hydrochloride.



Physicochemical Properties

A summary of the key physicochemical properties of **Thialysine hydrochloride** is presented in Table 1.

Property	Value	Reference
IUPAC Name	(2R)-2-amino-3-[(2- aminoethyl)sulfanyl]propanoic acid;hydrochloride	[1]
Synonyms	S-(2-Aminoethyl)-L-cysteine hydrochloride, L-4-Thialysine hydrochloride	[2]
CAS Number	4099-35-8	[3]
Molecular Formula	C5H13CIN2O2S	[1]
Molecular Weight	200.69 g/mol	[1][4]
Appearance	White to off-white or light beige powder	[5][6]
Melting Point	200-202 °C	[5]
Solubility	Soluble in water (50 mg/mL)	[5]
Purity	≥98% (TLC)	[2][6]
Crystal System	Monoclinic	[7]
Space Group	P2(1)	[7]

Biological Activity and Mechanism of Action

Thialysine acts as a lysine antagonist and has been shown to inhibit protein synthesis.[3][8] It is actively transported into cells and can be incorporated into proteins in place of lysine.[8] Notably, **Thialysine hydrochloride** has demonstrated cytotoxic effects against certain cancer cell lines, particularly human acute leukemia Jurkat T cells.[5]



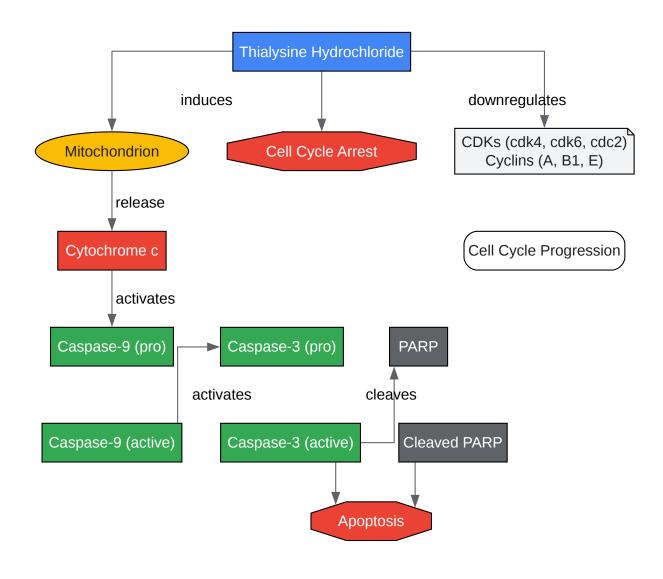




The mechanism of its cytotoxicity in Jurkat T cells involves the induction of apoptosis through a mitochondria-dependent pathway.[5][8] This is characterized by the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9 and subsequently caspase-3.[5][8] Activated caspase-3 then cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to DNA fragmentation and apoptotic cell death.[5]

Furthermore, thialysine has been observed to cause cell cycle arrest, contributing to its overall cytotoxic effect.[5] Treatment of Jurkat T cells with thialysine leads to a significant decrease in the protein levels of key cell cycle regulators, including cdk4, cdk6, cdc2, cyclin A, cyclin B1, and cyclin E.[5]





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Figure 2: Signaling pathway of Thialysine hydrochloride-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for the synthesis of **Thialysine hydrochloride** and for key experiments to evaluate its biological activity.

Synthesis of S-(2-Aminoethyl)-L-cysteine Hydrochloride

Foundational & Exploratory





This protocol is adapted from the general principles of reacting L-cysteine with a protected 2-bromoethylamine followed by deprotection and salt formation.

Materials:

- L-cysteine hydrochloride
- · 2-Bromoethylamine hydrobromide
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Ethanol
- · Diethyl ether
- Activated carbon

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-cysteine hydrochloride in deionized water.
- Addition of Base: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide to adjust the pH to approximately 8.5.
- Addition of Bromoethylamine: While maintaining the temperature and pH, add a solution of
 2-bromoethylamine hydrobromide dropwise to the reaction mixture.
- Reaction: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Acidification and Purification: Once the reaction is complete, acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1.
- Decolorization: Add a small amount of activated carbon and stir for 30 minutes. Filter the solution to remove the carbon.



- Crystallization: Concentrate the filtrate under reduced pressure. Add ethanol to induce crystallization. Further precipitation can be achieved by the addition of diethyl ether.
- Isolation and Drying: Collect the crystalline product by filtration, wash with cold ethanol and then diethyl ether. Dry the product under vacuum to yield S-(2-Aminoethyl)-L-cysteine hydrochloride.

Cytotoxicity Assay (MTT Assay)

This protocol describes a method to determine the cytotoxic effects of **Thialysine hydrochloride** on Jurkat T cells.

Materials:

- · Jurkat T cells
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillinstreptomycin
- Thialysine hydrochloride stock solution (dissolved in sterile water or PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- 96-well microtiter plates

Procedure:

- Cell Seeding: Seed Jurkat T cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 μ L of complete RPMI-1640 medium.
- Treatment: Prepare serial dilutions of Thialysine hydrochloride in culture medium and add 100 μL to the respective wells to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5 mM). Include untreated control wells.



- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
- MTT Addition: After the incubation period, add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Solubilization: Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Western Blot Analysis for Caspase Activation and PARP Cleavage

This protocol outlines the procedure for detecting the activation of caspases and the cleavage of PARP in **Thialysine hydrochloride**-treated Jurkat T cells.

Materials:

- Jurkat T cells treated with **Thialysine hydrochloride**
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (anti-caspase-9, anti-caspase-3, anti-PARP, anti-β-actin)
- HRP-conjugated secondary antibodies



• Enhanced chemiluminescence (ECL) substrate

Procedure:

- Protein Extraction: Lyse the treated and untreated Jurkat T cells with RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- Sample Preparation: Mix equal amounts of protein (e.g., 20-30 μg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
- SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.



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Figure 3: Experimental workflow for Western Blot analysis.



Conclusion

Thialysine hydrochloride is a valuable research tool for studying lysine-dependent biochemical pathways and serves as a lead compound for the development of novel anticancer agents. Its well-defined chemical structure and properties, coupled with a growing understanding of its mechanism of action, make it a subject of continued interest in the scientific community. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the therapeutic potential of this intriguing molecule.

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